Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Overview
Description
“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of tetrahydroquinoline, a class of compounds that contain a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings .
Synthesis Analysis
A simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” has been analyzed using various techniques. For instance, single-crystal diffractometer with a CCD detector and SHELXTL97 software was used for the investigation .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” are complex and involve several steps. For example, cyclizations triggered by [1,5]-hydride shift are frequently employed variants of the internal redox process .Physical And Chemical Properties Analysis
“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a solid at room temperature. It has a molecular weight of 205.21 . The compound has a flash point of 197.2 and a boiling point of 402.4±45.0C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids. X-ray structural analysis has been employed to establish the structure of these compounds, like methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate (Rudenko et al., 2012).
Ultrasound Irradiation in Synthesis
- The use of ultrasound irradiation in the synthesis of methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates has been explored. This process involves the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate (Thirumalai et al., 2006).
Novel Synthesis Methods
- A magnesium amide-induced sequential conjugate addition/Claisen-type condensation method has been developed for the synthesis of 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives and 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, providing a new approach to these compounds (Kobayashi et al., 2003).
Pharmacological Applications
- A study on isopropylamides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids reported their anti-inflammatory and analgesic activities, highlighting potential pharmacological applications (Smirnova et al., 1997).
N-Dealkylative Cyclization
- Research on 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate synthesis involved developing a one-pot two-step protocol, showcasing the potential for creating stable iminium intermediates with difluoroboryl bridges in the dicarbonyl fragment of the molecule (Zaitseva et al., 2022).
Diastereoselective Synthesis
- A diastereoselective synthesis method for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters has been developed. This involves a sequence of alkylation, ozonolysis, and catalytic hydrogenation, yielding products with high diastereoselection (Bunce et al., 2001).
Glycine Site Antagonism on NMDA Receptor
- Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to kynurenic acid, revealed insights into their antagonist activity at the glycine site on the NMDA receptor, highlighting their potential in neurological research (Carling et al., 1992).
Antibacterial Potential
- Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, synthesized using ultrasound-promoted reactions, have been evaluated for antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Balaji et al., 2013).
Diuretic Activity
- Studies on the synthesis of arylalkylamides of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and their diuretic activity offer insights into the potential medical applications of these compounds (Ukrainets et al., 2008).
Antibiotic Discovery
- Research on Janibacter limosus led to the discovery of helquinoline, a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi, indicating its potential as an antibiotic (Asolkar et al., 2004).
Solid-State Melt Isomerization
- A study investigated the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through a solid-state melt reaction, providing insights into the thermal rearrangement of these compounds (Martínez-Gudiño et al., 2019).
Breast Anticancer Activity
- The synthesis of new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their testing against the breast cancer MCF-7 cell line highlight the potential of these compounds in cancer research (Gaber et al., 2021).
Parkinson's Disease Research
- The identification of 1,2,3,4-tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline in both parkinsonian and normal human brains suggests a possible link to Parkinson's disease, with one compound showing increased levels in the parkinsonian brain. This raises the potential for these compounds to be endogenous neurotoxins contributing to the disease (Niwa et al., 1987).
Peptide Synthesis
- Research on the synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and the determination of absolute configurations of these acids and their derivatives contributes to the field of peptide chemistry and biochemistry (Paradisi & Romeo, 1977).
Hepatitis B Virus Inhibition
- Studies on the consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and the potential of the resulting compounds as inhibitors of Hepatitis B Virus replication present a new avenue for antiviral drug development (Kovalenko et al., 2020).
Biosynthesis Modeling
- The synthesis of 4-(1-methyl-2-pyrrolidinyl)isoquinoline under physiological conditions offers a model for understanding the biosynthesis of 4-pyrrolidinylisoquinoline alkaloids, aiding in the study of natural product biosynthesis (Leete, 1979).
Novel Synthesis Routes
- The synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate through the cleavage of functionalized dihydrooxazoles (oxazolines) demonstrates novel synthetic pathways for creating complex molecules (Lerestif et al., 1999).
Constrained ACC Derivatives
- A cyclopropanation process was used to synthesize 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which can be considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, broadening the scope of synthetic organic chemistry (Szakonyi et al., 2002).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQXXTZNJGFELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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